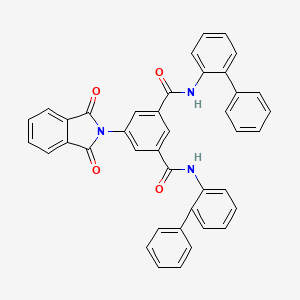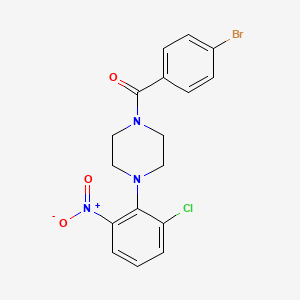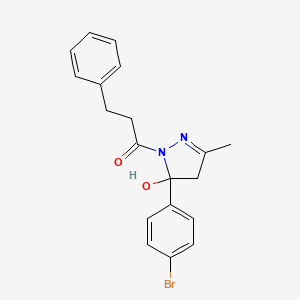![molecular formula C25H26N2O3 B5112052 3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)
3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. The compound is also known as BMB and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BMB involves its interaction with various biological targets. BMB has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites. BMB has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes such as topoisomerase II. BMB has also been found to inhibit the growth of fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
BMB has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. BMB has also been found to have anti-inflammatory and analgesic properties. BMB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes such as topoisomerase II. BMB has also been found to inhibit the growth of fungi by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. BMB has been extensively studied in scientific research, and there is a wealth of information available on its properties and potential therapeutic applications. However, there are also some limitations to using BMB in lab experiments. BMB is a synthetic compound that may not accurately mimic the properties of natural compounds. BMB may also have side effects that are not yet fully understood.
Direcciones Futuras
There are several future directions for research on BMB. One direction is to further explore its potential therapeutic applications. BMB has been found to have anticancer, antifungal, and antiviral properties, and further research could lead to the development of new drugs based on BMB. Another direction is to further explore the mechanism of action of BMB. Understanding how BMB interacts with various biological targets could lead to the development of more effective drugs. Finally, further research could be done to explore the advantages and limitations of using BMB in lab experiments.
Métodos De Síntesis
The synthesis method of BMB involves several steps. The first step involves the synthesis of 4-nitrophenyl butyrate by reacting 4-nitrophenol with butyric anhydride in the presence of a catalyst. The second step involves the reduction of 4-nitrophenyl butyrate to 4-aminophenyl butyrate using a reducing agent such as sodium borohydride. The third step involves the reaction of 4-aminophenyl butyrate with 3-methylbenzoyl chloride in the presence of a base to form 4-[(3-methylbenzoyl)amino]phenyl butyrate. The final step involves the reaction of 4-[(3-methylbenzoyl)amino]phenyl butyrate with 3-butoxybenzoyl chloride in the presence of a base to form 3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide.
Aplicaciones Científicas De Investigación
BMB has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anticancer, antifungal, and antiviral properties. BMB has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. BMB has also been found to have anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
N-[4-[(3-butoxybenzoyl)amino]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-3-4-15-30-23-10-6-9-20(17-23)25(29)27-22-13-11-21(12-14-22)26-24(28)19-8-5-7-18(2)16-19/h5-14,16-17H,3-4,15H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLLNCGTMIMSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(4-{[(3-methylphenyl)carbonyl]amino}phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)

![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5112026.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)
![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)


![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)